6-(2-Chlorophenyl)pyrimidine-4-carbonitrile
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Overview
Description
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile is a heterocyclic organic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and a cyano group at the 4-position
Preparation Methods
The synthesis of 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile typically involves the reaction of 2-chlorobenzonitrile with appropriate pyrimidine precursors under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the 2-chlorophenyl group.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is explored as a potential anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, including proteins and nucleic acids.
Material Science: It is investigated for its potential use in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 6-(2-Chlorophenyl)pyrimidine-4-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it can act as an ATP mimetic, inhibiting tyrosine kinases like the epidermal growth factor receptor (EGFR), which plays a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
6-(2-Chlorophenyl)pyrimidine-4-carbonitrile can be compared with other pyrimidine derivatives such as:
2-Chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also exhibit anticancer properties but have different structural frameworks and mechanisms of action.
The uniqueness of this compound lies in its specific substitution pattern and its ability to inhibit particular molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H6ClN3 |
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Molecular Weight |
215.64 g/mol |
IUPAC Name |
6-(2-chlorophenyl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H6ClN3/c12-10-4-2-1-3-9(10)11-5-8(6-13)14-7-15-11/h1-5,7H |
InChI Key |
RRKYRZSVYUSDNF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=NC(=C2)C#N)Cl |
Origin of Product |
United States |
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